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molecular formula C18H19NO4 B8651427 3-(3,4-Dimethoxyphenyl)-6-(dimethylamino)isobenzofuran-1(3H)-one CAS No. 62633-14-1

3-(3,4-Dimethoxyphenyl)-6-(dimethylamino)isobenzofuran-1(3H)-one

Cat. No. B8651427
M. Wt: 313.3 g/mol
InChI Key: RECODFWTOGXYFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04443614

Procedure details

Example 1 was repeated except that 32 g of 3-(3',4'-dimethoxyphenyl)-6-dimethylaminophthalide and 13.5 g of 2-methylindole were used, respectively, instead of 30 g of 3-(p-dimethylaminophenyl)-6-dimethylaminophthalide and 13 g of dimethylaniline to obtain 33 g of triarylmethane having the following structure whose m.p. was 230°-232° C. in the form of colourless crystals (Recrystallized from methanol). This compound becomes bluish violet upon exposure to light on silica gel. ##STR11##

Identifiers

REACTION_CXSMILES
CO[C:3]1[CH:4]=[C:5]([CH:11]2[C:20]3[C:15](=[CH:16][C:17]([N:21]([CH3:23])[CH3:22])=[CH:18][CH:19]=3)[C:13](=[O:14])[O:12]2)[CH:6]=[CH:7][C:8]=1OC.C[C:25]1[NH:26][C:27]2C(C=1)=CC=CC=2>>[CH3:25][N:26]([CH3:27])[C:8]1[CH:7]=[CH:6][C:5]([CH:11]2[C:20]3[C:15](=[CH:16][C:17]([N:21]([CH3:23])[CH3:22])=[CH:18][CH:19]=3)[C:13](=[O:14])[O:12]2)=[CH:4][CH:3]=1.[CH3:22][N:21]([CH3:23])[C:17]1[CH:18]=[CH:19][CH:20]=[CH:15][CH:16]=1

Inputs

Step One
Name
Quantity
32 g
Type
reactant
Smiles
COC=1C=C(C=CC1OC)C1OC(=O)C2=CC(=CC=C12)N(C)C
Step Two
Name
Quantity
13.5 g
Type
reactant
Smiles
CC=1NC2=CC=CC=C2C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CN(C1=CC=C(C=C1)C1OC(=O)C2=CC(=CC=C12)N(C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 30 g
Name
Type
product
Smiles
CN(C1=CC=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 13 g
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 33 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04443614

Procedure details

Example 1 was repeated except that 32 g of 3-(3',4'-dimethoxyphenyl)-6-dimethylaminophthalide and 13.5 g of 2-methylindole were used, respectively, instead of 30 g of 3-(p-dimethylaminophenyl)-6-dimethylaminophthalide and 13 g of dimethylaniline to obtain 33 g of triarylmethane having the following structure whose m.p. was 230°-232° C. in the form of colourless crystals (Recrystallized from methanol). This compound becomes bluish violet upon exposure to light on silica gel. ##STR11##

Identifiers

REACTION_CXSMILES
CO[C:3]1[CH:4]=[C:5]([CH:11]2[C:20]3[C:15](=[CH:16][C:17]([N:21]([CH3:23])[CH3:22])=[CH:18][CH:19]=3)[C:13](=[O:14])[O:12]2)[CH:6]=[CH:7][C:8]=1OC.C[C:25]1[NH:26][C:27]2C(C=1)=CC=CC=2>>[CH3:25][N:26]([CH3:27])[C:8]1[CH:7]=[CH:6][C:5]([CH:11]2[C:20]3[C:15](=[CH:16][C:17]([N:21]([CH3:23])[CH3:22])=[CH:18][CH:19]=3)[C:13](=[O:14])[O:12]2)=[CH:4][CH:3]=1.[CH3:22][N:21]([CH3:23])[C:17]1[CH:18]=[CH:19][CH:20]=[CH:15][CH:16]=1

Inputs

Step One
Name
Quantity
32 g
Type
reactant
Smiles
COC=1C=C(C=CC1OC)C1OC(=O)C2=CC(=CC=C12)N(C)C
Step Two
Name
Quantity
13.5 g
Type
reactant
Smiles
CC=1NC2=CC=CC=C2C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CN(C1=CC=C(C=C1)C1OC(=O)C2=CC(=CC=C12)N(C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 30 g
Name
Type
product
Smiles
CN(C1=CC=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 13 g
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 33 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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